molecular formula C8H16ClNO3 B12430481 Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride

Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride

Cat. No.: B12430481
M. Wt: 209.67 g/mol
InChI Key: WCRYVLPZSRADTC-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylamino group and a hydroxybutanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride typically involves the reaction of methyl 3-hydroxybutanoate with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of methyl 2-(cyclopropylamino)-3-oxobutanoate.

    Reduction: Regeneration of the hydroxybutanoate moiety.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The cyclopropylamino group is known to interact with enzyme active sites, while the hydroxybutanoate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Methyl 2-(cyclopropylamino)acetate hydrochloride
  • Methyl 2-(cyclopropylamino)propanoate hydrochloride

Comparison: Methyl 2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is unique due to the presence of both a hydroxy group and a cyclopropylamino group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. The hydroxy group enhances its solubility and reactivity, while the cyclopropylamino group provides specificity in enzyme interactions.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-5(10)7(8(11)12-2)9-6-3-4-6;/h5-7,9-10H,3-4H2,1-2H3;1H

InChI Key

WCRYVLPZSRADTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC1CC1)O.Cl

Origin of Product

United States

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